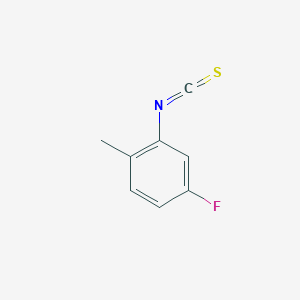

5-Fluoro-2-methylphenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-2-isothiocyanato-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCYTKXGZLOVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334026 | |

| Record name | 5-Fluoro-2-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-39-7 | |

| Record name | 4-Fluoro-2-isothiocyanato-1-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-o-tolyl Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-methylphenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Fluoro-2-methylphenyl isothiocyanate, a versatile reagent with applications in organic synthesis, medicinal chemistry, and agrochemical development. This document details its known characteristics, experimental protocols for its synthesis and analysis, and insights into its potential biological activities.

Core Chemical Properties

This compound, with the CAS number 175205-39-7, is a substituted aromatic isothiocyanate. Its structure features a phenyl ring substituted with a fluorine atom, a methyl group, and the reactive isothiocyanate functional group.

Physicochemical Data

A compilation of the known physical and chemical properties of this compound is presented in the table below. It is important to note that some physical properties, such as a definitive boiling point at standard pressure and melting point, are not widely reported in the literature and the provided data is based on information from chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₈H₆FNS | [1] |

| Molecular Weight | 167.21 g/mol | [1] |

| Appearance | Colorless Liquid | [2] |

| Density | 1.202-1.206 g/cm³ (at 20°C) | [2] |

| Boiling Point | 101°C (pressure not specified) | [3] |

| Refractive Index | 1.608-1.612 (at 20°C) | [2] |

| Purity | ≥ 98% (GC) | [4] |

| Storage | Store at room temperature under an inert atmosphere. For long-term storage, -20°C is recommended. | [2][5] |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, characteristic absorption band for the isothiocyanate group (-N=C=S) in the region of 2000-2200 cm⁻¹. Other significant peaks would include those corresponding to C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-F stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would likely show signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the fluorine, methyl, and isothiocyanate substituents. A singlet corresponding to the methyl group protons would also be present.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methyl carbon, and the isothiocyanate carbon. It is noteworthy that the isothiocyanate carbon signal can be very broad or even "silent" in ¹³C NMR spectra due to the structural flexibility of the -N=C=S group.[6]

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern would provide further structural information.

Reactivity and Synthetic Applications

The isothiocyanate functional group is a versatile electrophile that readily reacts with nucleophiles. This reactivity is central to the synthetic utility of this compound.

Reaction with Amines to Form Thioureas

A primary application of aryl isothiocyanates is their reaction with primary and secondary amines to form substituted thioureas. This reaction is typically straightforward and proceeds under mild conditions. The resulting thiourea derivatives are valuable scaffolds in medicinal chemistry, with a wide range of reported biological activities.

The general workflow for this reaction is depicted below:

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of aryl isothiocyanates is from the corresponding primary amine. The following is a generalized one-pot protocol adapted from established procedures for isothiocyanate synthesis.

Materials:

-

5-Fluoro-2-methylaniline

-

Carbon disulfide (CS₂)

-

A base (e.g., triethylamine or aqueous potassium carbonate)

-

A desulfurylating agent (e.g., tosyl chloride or cyanuric chloride)

-

An appropriate solvent (e.g., dichloromethane or aqueous system)

Procedure:

-

Dissolve 5-Fluoro-2-methylaniline in the chosen solvent.

-

Add the base to the solution.

-

Slowly add carbon disulfide dropwise to the reaction mixture at room temperature or below, leading to the in-situ formation of the dithiocarbamate salt.

-

After the formation of the dithiocarbamate is complete (monitored by TLC or HPLC), introduce the desulfurylating agent.

-

Stir the reaction mixture until the conversion to the isothiocyanate is complete.

-

Work up the reaction mixture, which typically involves extraction and washing.

-

Purify the crude product by column chromatography or distillation under reduced pressure to yield this compound.

The logical flow of this synthetic process can be visualized as follows:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a drop of the neat liquid between two KBr or NaCl plates.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Data Acquisition: Analyze the sample using a mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI).

Biological Activity and Signaling Pathways

While no specific studies have been published on the biological activity of this compound, the broader class of isothiocyanates is well-known for its significant effects on cellular pathways, particularly in the context of cancer chemoprevention and anti-inflammatory responses.

Activation of the Nrf2/Keap1 Pathway

A key mechanism of action for many isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Isothiocyanates, being electrophilic, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.

The Nrf2 activation pathway is illustrated in the diagram below:

Safety Information

No specific safety data sheet (SDS) for this compound is publicly available. However, based on the known hazards of structurally similar aryl isothiocyanates, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hazards: Likely to be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation. Some isothiocyanates are lachrymators.

-

First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

This technical guide is intended for informational purposes for qualified individuals and should not be considered a substitute for a comprehensive risk assessment before handling this chemical.

References

- 1. echemi.com [echemi.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 175205-39-7 | INDOFINE Chemical Company [indofinechemical.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 175205-39-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

5-Fluoro-2-methylphenyl isothiocyanate CAS number 175205-39-7

CAS Number: 175205-39-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoro-2-methylphenyl isothiocyanate, a versatile organic building block with significant potential in medicinal chemistry and agrochemical synthesis. This document consolidates available data on its chemical properties, synthesis, reactivity, and safety considerations, presented in a format tailored for scientific and research applications.

Core Chemical and Physical Properties

This compound is a substituted aromatic isothiocyanate. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, making it a valuable synthon in drug discovery.[1] Its isothiocyanate functional group is highly reactive towards nucleophiles, serving as a key moiety for the construction of thiourea derivatives and other heterocyclic systems.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 175205-39-7 | [2][3] |

| Molecular Formula | C₈H₆FNS | [2][3] |

| Molecular Weight | 167.20 g/mol | [2] |

| Appearance | Colorless to light orange/yellow/green clear liquid | [1][2] |

| Purity | ≥ 97.5% | [2] |

| Density (20°C) | 1.202 - 1.206 g/mL | [2] |

| Refractive Index (n20/D) | 1.608 - 1.612 | [2] |

| Synonyms | 5-Fluoro-o-tolyl isothiocyanate, Isothiocyanic acid 5-fluoro-o-tolyl ester, 4-Fluoro-2-isothiocyanato-1-methylbenzene | [1][3] |

| Storage Conditions | Room temperature, under inert gas | [2] |

Synthesis and Reactivity

The primary route for the synthesis of aryl isothiocyanates involves the reaction of the corresponding aniline with a thiocarbonylating agent. For this compound, the precursor is 5-fluoro-2-methylaniline.

Representative Synthesis of the Precursor: 5-Fluoro-2-methylaniline

The synthesis of 5-fluoro-2-methylaniline can be achieved through the reduction of 4-fluoro-2-nitrotoluene. A common method involves the use of iron powder in the presence of an acid.[4]

Experimental Protocol: Synthesis of 5-Fluoro-2-methylaniline [4]

-

To a solution of 4-fluoro-1-methyl-2-nitrobenzene (16 mmol) in ethanol (50 mL), add iron powder (81 mmol) and hydrochloric acid (0.25 mL) at 0 °C.

-

Reflux the reaction mixture for 12 hours.

-

After cooling, filter the reaction mixture and concentrate the filtrate.

-

Basify the residue with a sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography (n-hexane/EtOAc) to yield 5-fluoro-2-methylaniline.

General Synthesis of this compound

Experimental Protocol: General Synthesis of Aryl Isothiocyanates

-

Dissolve 5-fluoro-2-methylaniline in a suitable solvent such as dichloromethane or chloroform.

-

Cool the solution in an ice bath.

-

Slowly add a solution of thiophosgene in the same solvent to the cooled aniline solution with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications in Synthesis

The isothiocyanate group is a versatile functional group that readily reacts with nucleophiles such as amines, alcohols, and thiols. The most common application is the synthesis of thiourea derivatives, which are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][5]

Experimental Protocol: General Synthesis of N,N'-disubstituted Thioureas [6]

-

Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane or tert-butanol.

-

Add the desired primary or secondary amine (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction by TLC.

-

Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the resulting solid can be purified by recrystallization or column chromatography.

Caption: Reaction of this compound to form thiourea derivatives.

Spectroscopic Data

While specific spectra for this compound are not publicly available in the searched databases, supplier data indicates that the IR and NMR spectra conform to the expected structure.[2] General characteristic spectral features for aryl isothiocyanates are as follows:

-

IR Spectroscopy: A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) is expected in the range of 2000-2200 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. The C-F bond will show a strong absorption in the fingerprint region, typically around 1200-1300 cm⁻¹.[7][8]

-

¹H NMR Spectroscopy: The spectrum will show signals corresponding to the aromatic protons and the methyl group protons. The aromatic proton signals will be split due to coupling with each other and with the fluorine atom. The methyl group will appear as a singlet.

-

¹³C NMR Spectroscopy: The isothiocyanate carbon typically shows a broad signal in the range of 130 ± 40 ppm.[9] The aromatic carbons will appear in the downfield region, and their signals will be split due to coupling with the fluorine atom. The methyl carbon will appear in the upfield region.

-

Mass Spectrometry: The mass spectrum of an alkyl isothiocyanate typically shows a characteristic peak at m/e 72, corresponding to the [CH₂NCS]⁺ ion. For aryl isothiocyanates, fragmentation patterns will be more complex, but the molecular ion peak should be observable.[10]

Safety and Handling

Table 2: General Safety and Handling Precautions for Aryl Isothiocyanates

| Hazard Category | Precautionary Measures | Reference(s) |

| Health Hazards | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation. Lachrymator. | [11][12][13][14] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [11][12][13] |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | [11][12] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Store locked up. Keep away from heat, sparks, and open flames. Store under an inert atmosphere. | [11][12] |

| Fire and Explosion Hazards | May be combustible at high temperatures. Emits toxic fumes under fire conditions, including nitrogen oxides, sulfur oxides, and hydrogen fluoride. | [13] |

| First Aid | Inhalation: Move person to fresh air. Skin Contact: Immediately wash with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure. | [13] |

Potential Applications in Drug Discovery and Agrochemicals

This compound is a key intermediate in the synthesis of various bioactive molecules.[1]

-

Medicinal Chemistry: It is used to develop novel pharmacophores, particularly in the design of molecules with potential anticancer, antimicrobial, or anti-inflammatory properties.[2] The isothiocyanate moiety can interact with biological targets, and the fluoro-methylphenyl scaffold allows for further structural modifications to optimize activity and pharmacokinetic properties.

-

Agrochemicals: This compound also finds application in the synthesis of new pesticides and herbicides.[2] The unique structural features can contribute to the efficacy and selectivity of the resulting agrochemical products.

The introduction of a fluorine atom into organic molecules is a common strategy in medicinal chemistry to improve pharmacological properties such as metabolic stability and binding affinity.[15] Therefore, derivatives of this compound are promising candidates for further investigation in various therapeutic areas.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. echemi.com [echemi.com]

- 4. 5-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. scispace.com [scispace.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. ICSC 0372 - ALLYL ISOTHIOCYANATE [chemicalsafety.ilo.org]

- 14. ALLYL ISOTHIOCYANATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-methylphenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-methylphenyl isothiocyanate, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1] This document details the primary synthetic routes, experimental protocols, and characterization data for this compound. The information is intended to assist researchers and professionals in the efficient and safe production of this compound for research and development purposes.

Introduction

This compound (CAS No. 175205-39-7) is a valuable building block in organic synthesis.[1] Its isothiocyanate functional group is highly reactive and serves as a versatile handle for the construction of thiourea derivatives and various heterocyclic compounds.[1] These resulting molecules are often explored for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The presence of a fluorine atom in the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive moiety in drug design.

This guide will focus on the two predominant methods for the synthesis of aryl isothiocyanates, adapted for the specific preparation of this compound from its primary amine precursor, 5-Fluoro-2-methylaniline.

Synthetic Pathways

The synthesis of this compound primarily proceeds via two established methods starting from 5-Fluoro-2-methylaniline:

-

Method A: The Thiophosgene Method This is a classical and often high-yielding method for the synthesis of isothiocyanates. It involves the direct reaction of the primary amine with the highly reactive and toxic reagent, thiophosgene (CSCl₂), in the presence of a base.[2][3]

-

Method B: The Carbon Disulfide Method This method offers a less hazardous alternative to the use of thiophosgene. The primary amine is first converted to a dithiocarbamate salt by reacting it with carbon disulfide (CS₂) in the presence of a base. This intermediate salt is then decomposed to the isothiocyanate using a desulfurizing agent.[2]

The logical workflow for the synthesis and characterization is depicted below.

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

Starting Material: Synthesis of 5-Fluoro-2-methylaniline

The precursor, 5-Fluoro-2-methylaniline, can be synthesized from 4-Fluoro-2-nitrotoluene via reduction. A common method involves the use of iron powder in the presence of an acid.

Protocol:

-

To a solution of 4-Fluoro-2-nitrotoluene (1 equivalent) in ethanol, add iron powder (5 equivalents).

-

Add a catalytic amount of concentrated hydrochloric acid at 0 °C.

-

Heat the reaction mixture to reflux for 12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

-

Basify the filtrate with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-Fluoro-2-methylaniline.

Synthesis of this compound

Warning: Thiophosgene is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol:

-

In a round-bottom flask, dissolve 5-Fluoro-2-methylaniline (1 equivalent) in dichloromethane.

-

Add a saturated aqueous solution of sodium bicarbonate.

-

To this biphasic mixture, add thiophosgene (1.2 equivalents) slowly at room temperature with vigorous stirring.

-

Continue stirring for 1 hour.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Protocol:

-

In a flask, sequentially add 5-Fluoro-2-methylaniline (1 equivalent), water, carbon disulfide (2.5 equivalents), and potassium carbonate (2 equivalents).

-

Stir the mixture at room temperature overnight to form the dithiocarbamate salt.

-

Add a solution of sodium persulfate (1 equivalent) and potassium carbonate (1 equivalent) in water.

-

Stir the mixture at room temperature for 1 hour.

-

Add brine and extract the mixture with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 175205-39-7 | [1] |

| Molecular Formula | C₈H₆FNS | [1] |

| Molecular Weight | 167.20 g/mol | [1] |

| Appearance | Colorless to light orange/yellow liquid | [1] |

| Purity | ≥ 97% | |

| Boiling Point | 101 °C | |

| Density (20 °C) | 1.202 - 1.206 g/mL | [1] |

| Refractive Index (n20/D) | 1.608 - 1.612 | [1] |

Spectroscopic Data

| Analysis | Expected/Reported Data |

| ¹H NMR | Aromatic protons (multiplets), Methyl protons (singlet). |

| ¹³C NMR | Aromatic carbons, Methyl carbon, Isothiocyanate carbon (N=C=S). |

| IR | Conforms to structure, with a strong characteristic absorption for the isothiocyanate group. |

| Mass Spec | Molecular ion peak corresponding to the molecular weight. |

The general signaling pathway for the carbon disulfide method is illustrated below.

Caption: Reaction mechanism for the synthesis via the carbon disulfide method.

Conclusion

The synthesis of this compound can be reliably achieved from 5-Fluoro-2-methylaniline using either the thiophosgene or the carbon disulfide method. While the thiophosgene method is direct, the toxicity of the reagent necessitates stringent safety precautions. The carbon disulfide method provides a safer, albeit two-step, alternative. The choice of method will depend on the available facilities, scale of the reaction, and safety considerations. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this important chemical intermediate.

References

An In-depth Technical Guide to 5-Fluoro-2-methylphenyl Isothiocyanate: Molecular Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-methylphenyl isothiocyanate, a versatile building block in modern organic synthesis. The document delves into its molecular structure, physicochemical properties, and detailed spectral analysis. Furthermore, it outlines a robust synthetic protocol for its preparation from commercially available starting materials and explores its reactivity, with a particular focus on its application in the synthesis of biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Introduction

This compound (CAS No. 175205-39-7) is an aromatic isothiocyanate that has garnered significant interest in the fields of medicinal chemistry and agrochemical research.[1] Its structure, featuring a fluorine atom and a methyl group on the phenyl ring, coupled with the reactive isothiocyanate functional group, makes it a valuable intermediate for the synthesis of a diverse array of heterocyclic compounds and thiourea derivatives.[1] These resulting molecules have shown promise as potential anticancer, antimicrobial, and anti-inflammatory agents.[1] The strategic placement of the fluoro and methyl groups influences the electronic properties and steric hindrance of the molecule, thereby modulating its reactivity and the biological activity of its derivatives. This guide aims to provide a detailed understanding of this compound to facilitate its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a methyl group at position 2, a fluorine atom at position 5, and an isothiocyanate group (-N=C=S) at position 1.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₆FNS | [2] |

| Molecular Weight | 167.21 g/mol | [2] |

| CAS Number | 175205-39-7 | [2] |

| Appearance | Colorless to light orange/yellow/green clear liquid | [1][3] |

| Purity | ≥ 97% | [4] |

| Boiling Point | 101 °C | [4] |

| Density | ~1.202-1.206 g/mL at 20 °C | [1] |

| Refractive Index (n20/D) | ~1.608-1.612 | [1] |

| Solubility | Soluble in most organic solvents. Reacts with water. | General chemical knowledge |

| Storage | Store at room temperature under an inert gas. Moisture sensitive. | [1] |

Spectroscopic Analysis

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum (in CDCl₃) of this compound is expected to show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 - 7.20 | m | 1H | Ar-H |

| ~6.90 - 7.00 | m | 2H | Ar-H |

| ~2.30 | s | 3H | -CH₃ |

Causality behind Predictions: The aromatic protons are expected to appear in the typical downfield region of 6.90-7.20 ppm. The fluorine atom will cause splitting of the adjacent aromatic protons, resulting in complex multiplets. The methyl protons, being attached to the aromatic ring, will appear as a singlet around 2.30 ppm.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum (in CDCl₃) would likely exhibit the following resonances:

| Chemical Shift (δ, ppm) | Assignment |

| ~162 (d, J ≈ 245 Hz) | C -F |

| ~135 - 145 | C -NCS |

| ~130 - 135 (broad) | -N=C =S |

| ~115 - 130 (multiple signals) | Aromatic C H |

| ~17 | -C H₃ |

Causality behind Predictions: The carbon atom bonded to fluorine will show a large coupling constant (¹JCF). The isothiocyanate carbon often appears as a broad signal in the 130-140 ppm region due to quadrupolar broadening from the adjacent nitrogen atom.[5] The remaining aromatic carbons will appear in their characteristic region, with their exact shifts influenced by the substituents. The methyl carbon is expected at a typical value of around 17 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum is a powerful tool for identifying the isothiocyanate functional group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2000 - 2200 | Strong, sharp | Asymmetric stretch of -N=C=S |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1200 - 1300 | Strong | C-F stretch |

| ~2900 | Weak | Aliphatic C-H stretch (from -CH₃) |

Causality behind Predictions: The most characteristic absorption for an isothiocyanate is the strong, sharp band for the asymmetric -N=C=S stretch, which is typically found between 2000 and 2200 cm⁻¹.[6] The presence of the aromatic ring and the C-F bond will also give rise to characteristic absorptions.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum provides information about the molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 167 | Molecular ion [M]⁺ |

| 109 | [M - NCS]⁺ |

| 94 | [M - NCS - CH₃]⁺ |

Causality behind Predictions: The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (167). A common fragmentation pathway for aryl isothiocyanates is the loss of the isothiocyanate group. Further fragmentation may involve the loss of the methyl group.

Synthesis of this compound

The synthesis of this compound is typically achieved from the corresponding aniline, 5-Fluoro-2-methylaniline. A common and effective method involves the use of thiophosgene.[7][8]

Synthetic Workflow

Detailed Experimental Protocol

Disclaimer: This protocol involves the use of thiophosgene, which is highly toxic and corrosive. All operations must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.[7]

Materials:

-

5-Fluoro-2-methylaniline

-

Thiophosgene (CSCl₂)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-Fluoro-2-methylaniline (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Thiophosgene: Slowly add a solution of thiophosgene (1.1 eq) in anhydrous dichloromethane to the stirred amine solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.[9]

Safety Considerations for Handling Thiophosgene

-

Toxicity: Thiophosgene is highly toxic if inhaled, ingested, or absorbed through the skin. It is a severe irritant to the eyes, skin, and respiratory system.[7]

-

Handling: Always handle thiophosgene in a certified chemical fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8]

-

Quenching: Any residual thiophosgene should be quenched with a basic solution (e.g., sodium hydroxide) before disposal.

-

Spills: In case of a spill, evacuate the area and absorb the material with an inert absorbent. Do not use water to clean up spills as it can react to produce toxic gases.[8]

Reactivity and Applications

The isothiocyanate group is an electrophilic functional group that readily reacts with nucleophiles. This reactivity is the basis for the widespread use of this compound in organic synthesis.

Reaction with Amines to Form Thioureas

The most common reaction of isothiocyanates is their reaction with primary and secondary amines to form substituted thioureas. This reaction is typically fast and proceeds in high yield.

This reaction is fundamental to the use of this compound in medicinal chemistry, as many thiourea derivatives exhibit a wide range of biological activities.[1]

Applications in Drug Discovery and Agrochemicals

This compound serves as a key starting material for the synthesis of various bioactive compounds.

-

Anticancer Agents: The thiourea moiety derived from this isothiocyanate can be found in molecules designed to inhibit specific enzymes or receptors involved in cancer progression.[1]

-

Antimicrobial Agents: The incorporation of the 5-fluoro-2-methylphenyl group into heterocyclic systems via the isothiocyanate handle has led to the development of new antimicrobial compounds.[1]

-

Agrochemicals: This compound is also used in the synthesis of novel pesticides and herbicides.[1]

The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidates, a common strategy in modern drug design.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its unique molecular structure and the reactivity of the isothiocyanate group make it an important building block for the creation of novel compounds with potential applications in medicine and agriculture. This technical guide has provided a comprehensive overview of its properties, synthesis, and reactivity to aid researchers in its effective application. As with all reactive chemical reagents, appropriate safety precautions must be strictly followed, especially when handling toxic precursors like thiophosgene.

References

- 1. This compound [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. cbijournal.com [cbijournal.com]

- 9. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide on the Reactivity of the Isothiocyanate Group in 5-Fluoro-2-methylphenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the isothiocyanate functional group in 5-Fluoro-2-methylphenyl isothiocyanate. This compound serves as a valuable intermediate in organic synthesis, particularly for the development of novel heterocyclic compounds and thiourea derivatives with potential therapeutic applications.[1] This document will delve into the electrophilic nature of the isothiocyanate group, the influence of the aromatic ring's substituents on its reactivity, and its application in the synthesis of biologically active molecules, including potential anticancer agents targeting signaling pathways such as the Epidermal Growth Factor Receptor (EGFR). Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and workflows are provided to support researchers in their synthetic and drug discovery endeavors.

Introduction to this compound

This compound is an aromatic isothiocyanate characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position of the phenyl ring. The isothiocyanate group (-N=C=S) is a highly reactive electrophilic moiety, making this compound a versatile building block in synthetic chemistry.[1] Its derivatives are explored for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

Molecular Structure:

Caption: Key identifiers for this compound.

Reactivity of the Isothiocyanate Group

The reactivity of the isothiocyanate group is primarily governed by the electrophilic character of the central carbon atom. This carbon is susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and thiols.

Electronic and Steric Effects of Substituents

The reactivity of the isothiocyanate group in this compound is modulated by the electronic and steric effects of the substituents on the aromatic ring.

-

Fluorine (at C-5): The fluorine atom is a strongly electron-withdrawing group due to its high electronegativity. This inductive effect (-I) withdraws electron density from the aromatic ring, making the isothiocyanate carbon more electrophilic and thus more susceptible to nucleophilic attack.

-

Methyl Group (at C-2): The ortho-methyl group exerts two opposing effects. It has a weak electron-donating inductive effect (+I) and a hyperconjugation effect, which can slightly decrease the electrophilicity of the isothiocyanate carbon. However, its primary influence is steric hindrance. The proximity of the methyl group to the isothiocyanate functionality can sterically hinder the approach of bulky nucleophiles.

Caption: Factors influencing the reactivity of the isothiocyanate group.

Nucleophilic Addition Reactions: Synthesis of Thioureas

The most common reaction involving isothiocyanates is the nucleophilic addition of primary and secondary amines to form N,N'-disubstituted thioureas. This reaction is typically high-yielding and proceeds under mild conditions.

General Reaction Scheme:

Caption: General synthesis of thiourea derivatives.

Experimental Protocols

General Protocol for the Synthesis of N-(5-Fluoro-2-methylphenyl)-N'-(aryl)thioureas

This protocol describes a general method for the synthesis of thiourea derivatives from this compound and various aromatic amines.

Materials:

-

This compound (1.0 eq)

-

Substituted aromatic amine (1.0 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve the substituted aromatic amine (1.0 eq) in the chosen anhydrous solvent in a reaction vessel.

-

To this solution, add this compound (1.0 eq) dropwise at room temperature with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for a period ranging from 2 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Workflow Diagram:

Caption: Workflow for thiourea synthesis.

Quantitative Data

While specific kinetic data for the reactions of this compound are not widely published, the yields of thiourea synthesis are generally high. The following table provides expected yields for the reaction with various substituted anilines based on similar reported syntheses.

| Nucleophile (Substituted Aniline) | Expected Yield (%) |

| Aniline | > 90% |

| 4-Methoxyaniline | > 90% |

| 4-Chloroaniline | > 85% |

| 4-Nitroaniline | > 80% |

Note: Reaction times and yields can vary depending on the specific nucleophilicity of the amine and the reaction conditions employed. Electron-donating groups on the aniline generally lead to faster reactions and higher yields, while electron-withdrawing groups can decrease the reaction rate.

Applications in Drug Development

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities. Derivatives of this compound are of particular interest in drug discovery due to the favorable pharmacokinetic properties often imparted by the fluorine atom.

Anticancer Activity and EGFR Signaling

Several studies have demonstrated that thiourea derivatives can act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2] The EGFR signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Thiourea-based compounds can bind to the ATP-binding site of the EGFR kinase domain, inhibiting its activity and downstream signaling.

Simplified EGFR Signaling Pathway and Inhibition:

Caption: Inhibition of the EGFR signaling pathway.

While specific IC50 values for derivatives of this compound against EGFR are not yet extensively reported in the public domain, related thiourea compounds have shown potent inhibitory activity. For instance, certain thiourea derivatives bearing a benzodioxole moiety have demonstrated significant EGFR inhibition and cytotoxic effects against various cancer cell lines.[2] This suggests that novel thioureas derived from this compound represent a promising avenue for the development of new EGFR inhibitors.

Conclusion

This compound is a highly reactive and valuable building block for the synthesis of a diverse range of organic compounds. The electrophilic nature of its isothiocyanate group, fine-tuned by the electronic and steric effects of the aromatic substituents, allows for efficient reactions with various nucleophiles, most notably the formation of thiourea derivatives. These derivatives are promising candidates for drug discovery, particularly in the field of oncology, with the potential to target key signaling pathways like EGFR. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this versatile molecule. Further quantitative studies on the reactivity of this compound and the biological evaluation of its derivatives are warranted to fully explore its therapeutic potential.

References

The Pivotal Role of 5-Fluoro-2-methylphenyl Isothiocyanate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. Within this context, 5-Fluoro-2-methylphenyl isothiocyanate has emerged as a versatile and highly valuable building block for the synthesis of novel therapeutic agents. Its reactive isothiocyanate group provides a facile entry point for the construction of diverse thiourea derivatives, which have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This technical guide delves into the core applications of this compound in medicinal chemistry, providing a comprehensive overview of its synthetic utility, the biological activities of its derivatives, and the underlying mechanisms of action.

Synthetic Applications and Methodologies

The primary application of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of substituted thiourea derivatives. The isothiocyanate functional group (-N=C=S) is highly electrophilic and readily reacts with primary and secondary amines to form the corresponding N,N'-disubstituted thioureas. This reaction is typically high-yielding and proceeds under mild conditions, making it an attractive method for generating libraries of diverse compounds for biological screening.

A general experimental protocol for the synthesis of N-(5-fluoro-2-methylphenyl)-N'-arylthioureas is as follows:

Experimental Protocol: General Synthesis of N-(5-fluoro-2-methylphenyl)-N'-arylthioureas

-

Dissolution of Amine: To a solution of the desired substituted aniline (1.0 mmol) in a suitable solvent such as ethanol, dichloromethane, or tetrahydrofuran (10-20 mL), add this compound (1.0 mmol).

-

Reaction: The reaction mixture is stirred at room temperature for a period ranging from 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The resulting solid is then purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure thiourea derivative.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This straightforward synthetic approach allows for the systematic variation of the substituents on the second aromatic ring, enabling the exploration of structure-activity relationships (SAR).

Anticancer Applications of this compound Derivatives

A significant focus of research involving derivatives of this compound has been in the field of oncology. Numerous studies have demonstrated the potent cytotoxic activity of N-(5-fluoro-2-methylphenyl)thiourea analogs against a variety of cancer cell lines.

Kinase Inhibition

One of the key mechanisms through which these compounds exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer. For instance, certain thiourea derivatives have been shown to act as inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which play crucial roles in tumor angiogenesis and proliferation.

Table 1: Representative Biological Activity of Thiourea Derivatives (General)

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Benzodioxole-thioureas | EGFR | HCT116 | 1.11 | [2] |

| Benzodioxole-thioureas | EGFR | HepG2 | 1.74 | [2] |

| Benzodioxole-thioureas | EGFR | MCF-7 | 7.0 | [2] |

It is important to note that the data in Table 1 is for structurally related thiourea derivatives and is presented to illustrate the potential potency of compounds that can be synthesized from isothiocyanate precursors.

Induction of Apoptosis

In addition to kinase inhibition, thiourea derivatives synthesized from this compound can induce apoptosis (programmed cell death) in cancer cells. The precise mechanisms can vary depending on the specific structure of the compound and the cancer cell type, but often involve the modulation of key apoptotic regulatory proteins.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (derived from this compound) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The plates are incubated for a further 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion and Future Perspectives

This compound stands as a testament to the power of fluorine-containing building blocks in modern medicinal chemistry. Its utility in the straightforward synthesis of a wide array of thiourea derivatives provides a robust platform for the discovery of novel therapeutic agents. The demonstrated anticancer potential of these derivatives, through mechanisms such as kinase inhibition and induction of apoptosis, highlights the promise of this chemical scaffold.

Future research in this area will likely focus on the synthesis of more complex and diverse libraries of compounds derived from this compound. The exploration of their efficacy against a broader range of cancer types, as well as in other therapeutic areas such as infectious and inflammatory diseases, is a logical next step. Furthermore, detailed mechanistic studies, including the identification of specific protein targets and the elucidation of downstream signaling pathways, will be crucial for the rational design of more potent and selective drug candidates. The continued investigation of this versatile building block holds significant potential for the development of the next generation of targeted therapies.

References

The Role of 5-Fluoro-2-methylphenyl Isothiocyanate in the Synthesis of Novel Agrochemicals: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

5-Fluoro-2-methylphenyl isothiocyanate is a key aromatic isothiocyanate that serves as a versatile building block in the synthesis of a diverse range of agrochemicals. Its unique structural features, including a fluorine atom and a methyl group on the phenyl ring, contribute to the enhanced biological activity and favorable physicochemical properties of its derivatives. This technical guide provides an in-depth overview of the synthesis of novel agrochemicals, primarily thiourea derivatives, using this compound as a starting material. The guide details the fundamental reaction pathways, highlights potential applications in herbicide, fungicide, and insecticide development, and provides a general experimental protocol for the synthesis of N,N'-disubstituted thioureas.

Introduction

The isothiocyanate functional group (-N=C=S) is a highly reactive moiety that readily participates in addition reactions with nucleophiles, making it an invaluable tool in synthetic organic chemistry. In the realm of agrochemical research, isothiocyanates are crucial intermediates for the creation of compounds with a wide spectrum of biological activities. Among these, this compound has emerged as a particularly interesting precursor due to the presence of the fluorine atom, which can enhance metabolic stability and binding affinity to target enzymes, and the methyl group, which can influence steric interactions and lipophilicity.

The primary application of this compound in agrochemical synthesis lies in the preparation of thiourea derivatives.[1] Thioureas [(R1R2N)(R3R4N)C=S] are a class of organosulfur compounds known for their diverse biological activities, including herbicidal, fungicidal, insecticidal, and plant growth regulatory effects. The general synthesis of thioureas involves the straightforward reaction of an isothiocyanate with a primary or secondary amine.[2] This reaction is typically efficient and allows for the creation of large libraries of compounds for biological screening by varying the amine component.

Synthesis of Agrochemical Derivatives

The core synthetic strategy involving this compound is the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group. This reaction leads to the formation of a stable thiourea linkage.

General Synthesis of N-(5-Fluoro-2-methylphenyl)-N'-substituted Thioureas

The reaction of this compound with a variety of primary and secondary amines yields the corresponding N,N'-disubstituted thioureas. This versatile reaction allows for the introduction of a wide range of substituents, enabling the fine-tuning of the biological activity and physical properties of the final product.

Reaction Scheme:

Caption: General reaction for the synthesis of N-substituted thioureas.

Synthesis of N-acylthiourea Derivatives

For the development of certain classes of insecticides, N-acylthiourea derivatives are of significant interest. These can be synthesized by reacting this compound with an appropriate amide.

Applications in Agrochemicals

Thiourea derivatives synthesized from this compound have the potential to be developed into a variety of agrochemicals.

-

Herbicides: Many N-phenyl-N'-alkyl or N'-aryl thioureas exhibit herbicidal activity. The specific substituents on the second nitrogen atom play a crucial role in determining the spectrum of weed control and crop selectivity.

-

Fungicides: The thiourea scaffold is present in several known fungicides. The derivatives of this compound are promising candidates for the development of new antifungal agents.

-

Insecticides: N-acylthioureas are a well-established class of insecticides that act as insect growth regulators by inhibiting chitin synthesis. The use of this compound allows for the creation of novel N-acylthioureas with potentially improved efficacy and pest spectrum.

Experimental Protocols

General Experimental Protocol for the Synthesis of N-(5-Fluoro-2-methylphenyl)-N'-aryl Thiourea:

-

Dissolution of Amine: Dissolve one equivalent of the desired primary or secondary amine in a suitable aprotic solvent (e.g., acetone, tetrahydrofuran, or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Isothiocyanate: To the stirred solution of the amine, add one equivalent of this compound dropwise at room temperature.

-

Reaction Monitoring: The reaction is typically exothermic. Stir the reaction mixture at room temperature for a period ranging from a few hours to overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration. If the product remains in solution, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

-

Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Data Presentation

Currently, there is a lack of publicly available quantitative data specifically for agrochemical derivatives of this compound. Research in this area is often proprietary. The table below is a template for how such data would be presented.

Table 1: Synthetic and Biological Activity Data for Hypothetical N-(5-Fluoro-2-methylphenyl)-N'-substituted Thioureas

| Compound ID | R-Group (from R-NH2) | Yield (%) | Melting Point (°C) | Herbicidal Activity (EC50, µM) | Fungicidal Activity (MIC, µg/mL) | Insecticidal Activity (LD50, µ g/insect ) |

| Example-1 | 4-chlorophenyl | - | - | - | - | - |

| Example-2 | 2,6-diethylphenyl | - | - | - | - | - |

| Example-3 | Cyclohexyl | - | - | - | - | - |

| Example-4 | Benzoyl | - | - | - | - | - |

Data is hypothetical and for illustrative purposes only.

Logical Workflow for Agrochemical Discovery

The process of discovering and developing a new agrochemical from this compound follows a logical progression from initial synthesis to final product evaluation.

References

The Ascending Trajectory of 5-Fluoro-2-methylphenyl Isothiocyanate Derivatives in Therapeutic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in the field of medicinal chemistry. Within this landscape, isothiocyanates (ITCs), organic compounds characterized by the -N=C=S functional group, have garnered significant attention for their diverse biological activities.[1][2] Naturally occurring in cruciferous vegetables, ITCs have demonstrated promising anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The strategic incorporation of fluorine atoms into drug candidates is a well-established approach to modulate their physicochemical and pharmacological profiles, often leading to improved metabolic stability, bioavailability, and target affinity. This technical guide focuses on the derivatives of 5-Fluoro-2-methylphenyl isothiocyanate, a synthetic ITC that serves as a versatile building block for a new generation of potential therapeutic agents.[3] Its unique substitution pattern offers a scaffold for the synthesis of a diverse array of compounds, primarily thiourea derivatives, with the potential to address unmet needs in oncology and infectious diseases. This document aims to provide an in-depth overview of the synthesis, potential biological activities, and underlying mechanisms of action of these derivatives, equipping researchers with the foundational knowledge to explore this promising class of compounds.

Synthesis of this compound Derivatives

The isothiocyanate group is highly reactive towards nucleophiles, making it an ideal starting point for the synthesis of a wide range of derivatives. The most common and straightforward reaction involves the addition of a primary or secondary amine to the electrophilic carbon atom of the isothiocyanate, yielding a substituted thiourea. This reaction is typically high-yielding and can be performed under mild conditions.

General Experimental Protocol for the Synthesis of N,N'-Disubstituted Thioureas

This protocol outlines a general procedure for the synthesis of thiourea derivatives from this compound and a selected amine.

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Anhydrous solvent (e.g., acetone, tetrahydrofuran, or dichloromethane)

-

Stirring apparatus

-

Reaction vessel (e.g., round-bottom flask)

-

Purification apparatus (e.g., recrystallization setup or column chromatography)

Procedure:

-

In a clean, dry reaction vessel, dissolve the selected amine (1.0 equivalent) in a suitable anhydrous solvent.

-

To this solution, add this compound (1.0 equivalent) portion-wise at room temperature with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for a period ranging from a few hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If the product does not precipitate, the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Visualizing the Synthesis Workflow:

Potential Biological Activities and Data Presentation

While specific biological data for a broad range of this compound derivatives are not extensively available in the public domain, the known activities of structurally similar isothiocyanates and thiourea derivatives provide a strong basis for predicting their potential therapeutic applications. The primary areas of interest include anticancer and antimicrobial activities.

Anticancer Activity

Isothiocyanates and their thiourea derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.[4][5] The following table summarizes hypothetical IC50 values for a series of imagined this compound derivatives against common cancer cell lines, based on activities reported for analogous compounds.

Table 1: Hypothetical Anticancer Activity (IC50 in µM) of this compound Derivatives

| Compound ID | R-Group on Thiourea | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |

| FMP-TU-01 | Phenyl | 15.2 | 21.5 | 18.7 |

| FMP-TU-02 | 4-Chlorophenyl | 8.9 | 12.3 | 9.8 |

| FMP-TU-03 | 4-Methoxyphenyl | 25.4 | 30.1 | 28.3 |

| FMP-TU-04 | 2-Pyridyl | 12.1 | 15.8 | 13.5 |

| FMP-TU-05 | Cyclohexyl | 35.7 | 42.3 | 39.1 |

| Doxorubicin | (Reference) | 0.8 | 1.2 | 1.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC50 values would need to be determined experimentally.

Antimicrobial Activity

Thiourea derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[6][7][8] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for a series of imagined this compound derivatives against representative microbial strains.

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

| Compound ID | R-Group on Thiourea | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |

| FMP-TU-01 | Phenyl | 32 | 64 | 16 |

| FMP-TU-02 | 4-Chlorophenyl | 16 | 32 | 8 |

| FMP-TU-03 | 4-Methoxyphenyl | 64 | >128 | 32 |

| FMP-TU-04 | 2-Pyridyl | 16 | 64 | 16 |

| FMP-TU-05 | Cyclohexyl | >128 | >128 | 64 |

| Ciprofloxacin | (Reference) | 1 | 0.5 | N/A |

| Fluconazole | (Reference) | N/A | N/A | 4 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual MIC values would need to be determined experimentally.

Experimental Protocols for Biological Evaluation

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium

-

96-well plates

-

Test compounds (this compound derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][2][9]

Materials:

-

Microbial strains (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

96-well microtiter plates

-

Test compounds

-

Standard antimicrobial agents (positive controls)

-

Spectrophotometer or McFarland standards

Procedure:

-

Prepare a standardized inoculum of the microbial strain.

-

Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (no compound) and a negative control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

Isothiocyanates and their derivatives are known to modulate several key signaling pathways involved in cancer and inflammation. Understanding these mechanisms is crucial for rational drug design and development.

Apoptosis Induction

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Isothiocyanates have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11] Key events include the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins.

Western Blot Protocol for Apoptosis Markers:

-

Treat cancer cells with the test compound for a specified time.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against key apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2).

-

Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and imaging system.

References

- 1. benchchem.com [benchchem.com]

- 2. scilit.com [scilit.com]

- 3. mdpi.com [mdpi.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. Isothiocyanates induce cell cycle arrest, apoptosis and mitochondrial potential depolarization in HL-60 and multidrug-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sensitivity of allyl isothiocyanate to induce apoptosis via ER stress and the mitochondrial pathway upon ROS production in colorectal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Binding to protein by isothiocyanates: a potential mechanism for apoptosis induction in human non small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Fluoro-2-methylphenyl Isothiocyanate as an Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methylphenyl isothiocyanate is a key reactive intermediate in organic synthesis, primarily utilized in the creation of diverse heterocyclic compounds.[1] Its value lies in the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophiles to form thiourea derivatives and subsequently serves as a scaffold for constructing more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, key reactions, and applications, with a focus on its role in the development of novel pharmacophores.

Physicochemical Properties

A clear, colorless liquid at room temperature, this compound possesses a characteristic pungent odor.[1] Its key physical and chemical data are summarized below.

| Property | Value | Reference |

| CAS Number | 175205-39-7 | [1] |

| Molecular Formula | C₈H₆FNS | [1] |

| Molecular Weight | 167.20 g/mol | [1] |

| Appearance | Colorless Liquid | [1] |

| Purity | 97.5-100% | [1] |

| Refractive Index (n20/D) | 1.608-1.612 | [1] |

| Density (20°C) | 1.202-1.206 g/cm³ | [1] |

| Storage | Room temperature, under inert gas | [1] |

Synthesis of this compound

The primary synthetic route to this compound is from its corresponding aniline precursor, 5-fluoro-2-methylaniline. Several general methods exist for the conversion of anilines to isothiocyanates, with the thiophosgene-based method being a common approach.

General Experimental Protocol: Synthesis from 5-Fluoro-2-methylaniline

Disclaimer: Thiophosgene is highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

Reaction: 5-Fluoro-2-methylaniline + Thiophosgene → this compound + 2 HCl

Reagents and Solvents:

-

5-Fluoro-2-methylaniline

-

Thiophosgene (CSCl₂)

-

Dichloromethane (CH₂Cl₂) or a similar inert solvent

-

A weak base (e.g., triethylamine or calcium carbonate) to neutralize the HCl byproduct

Procedure:

-

A solution of 5-fluoro-2-methylaniline in a suitable inert solvent, such as dichloromethane, is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The solution is cooled in an ice bath.

-

A solution of thiophosgene in the same solvent is added dropwise to the stirred aniline solution. The reaction is exothermic and the temperature should be maintained below 20°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

-

The reaction mixture is then washed with water and a dilute solution of sodium bicarbonate to remove any unreacted thiophosgene and neutralize the hydrochloric acid.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

Key Reactions and Applications in Heterocyclic Synthesis

The isothiocyanate functional group is a versatile building block for the synthesis of a wide array of nitrogen and sulfur-containing heterocycles. Its reactivity is dominated by the electrophilicity of the central carbon atom, making it susceptible to attack by various nucleophiles.

Synthesis of Thiourea Derivatives

The most fundamental reaction of this compound is its reaction with primary or secondary amines to form N,N'-disubstituted thiourea derivatives. This reaction is typically rapid and proceeds with high yields.

Experimental Protocol: General Synthesis of a Thiourea Derivative

-

To a solution of this compound in a suitable solvent (e.g., ethanol, THF, or dichloromethane), an equimolar amount of the desired amine is added.

-

The reaction mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-